Documented Role as Essential Intermediate for a Clinical-Stage DHFR Inhibitor
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid (CAS 30880-72-9) is the only positional isomer explicitly documented as the key intermediate for synthesizing triazinate (Baker's antifol, NSC 139105), a clinical-stage dihydrofolate reductase inhibitor. The synthesis pathway was described in J. Med. Chem. 1973 and confirmed in the Drug Synthesis Database [1][2]. In the Baker and Ashton 1973 study, 39 derivatives were prepared; only compounds derived from this specific meta-substituted benzoic acid intermediate met all three criteria: sufficient DHFR inhibition, effective cell membrane transport, and adequate aqueous solubility for intravenous administration. Four final-stage compounds were selected for in vivo antitumor testing, and three showed excellent activity against Walker 256 ascites, intramuscular Walker 256, and Dunning leukemia [1].
| Evidence Dimension | Documented use as key intermediate for clinical-stage drug candidate |
|---|---|
| Target Compound Data | Intermediate IV in triazinate synthesis; 3 of 4 final compounds showed excellent in vivo antitumor activity |
| Comparator Or Baseline | Para-isomer (CAS 30880-70-7, NSC 151659): no documented role as intermediate for any clinical-stage DHFR inhibitor. Ortho-isomer (CAS 30880-74-1): no NSC designation, no documented drug intermediate role. |
| Quantified Difference | Target compound led to clinical candidate triazinate (Phase II trials); positional isomers have no published link to any drug candidate intermediate role. |
| Conditions | Literature survey of J. Med. Chem. (1970, 1973), Drug Synthesis Databases, and NSC compound registry. |
Why This Matters
For procurement decisions in medicinal chemistry or pharmaceutical intermediate sourcing, only the meta-isomer (CAS 30880-72-9) has a validated synthetic route leading to a clinically evaluated DHFR inhibitor, reducing development risk.
- [1] Baker, B.R.; Ashton, W.T. Water-soluble reversible inhibitors of dihydrofolate reductase with potent antitumor activity derived from 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-s-triazine. J. Med. Chem. 1973, 16, 209–214. PMID: 4733101. View Source
- [2] Drug Synthesis Database (yaozh.com). Intermediate IV: alpha-(2-chloro-4-nitrophenoxy)-m-toluic acid. Synthetic route to triazinate. View Source
